![molecular formula C7H6ClN3O B14807969 7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B14807969.png)
7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications . The structural resemblance of imidazopyridines to purines has prompted extensive research into their pharmacological potential .
Preparation Methods
Chemical Reactions Analysis
7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: Buchwald-Hartwig and Suzuki cross-coupling reactions are frequently used to introduce aryl substituents.
Scientific Research Applications
7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, it can act as a GABA A receptor positive allosteric modulator, enhancing the receptor’s response to the neurotransmitter GABA . Additionally, it may inhibit enzymes such as aromatase, thereby reducing the synthesis of estrogen .
Comparison with Similar Compounds
7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine can be compared to other imidazopyridine derivatives, such as:
7-Amino-6-chloro-3H-imidazo[4,5-b]pyridine: Known for its potential as an anaplastic lymphoma kinase (ALK) inhibitor.
Imidazo[4,5-c]pyridine: Shares similar biological activities but differs in the position of the nitrogen atoms within the ring.
Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
7-chloro-6-methoxy-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6ClN3O/c1-12-4-2-9-7-6(5(4)8)10-3-11-7/h2-3H,1H3,(H,9,10,11) |
InChI Key |
KOZCALZBQJOKQT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C2C(=C1Cl)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-4-carboxamide](/img/structure/B14807908.png)
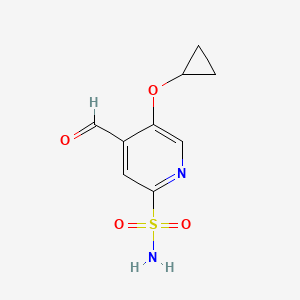
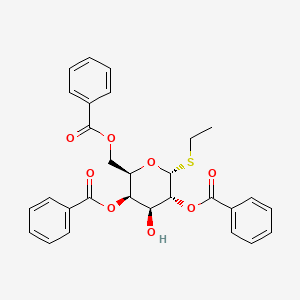
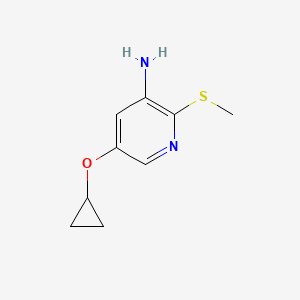
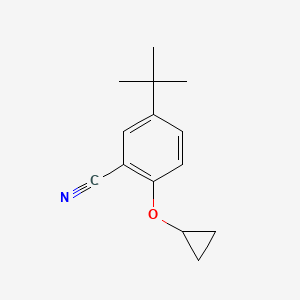
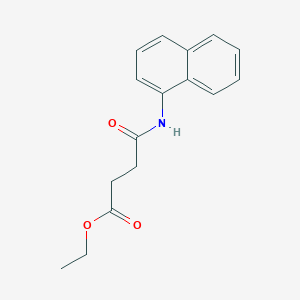
![2-[(1-bromonaphthalen-2-yl)oxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14807944.png)
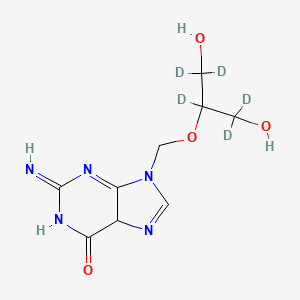
![Methyl 2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride](/img/structure/B14807952.png)
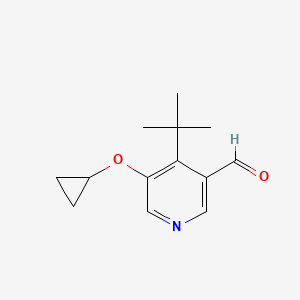

![3-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14807966.png)

